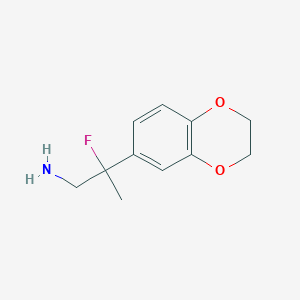

2-(2,3-Dihidro-1,4-benzodioxin-6-il)-2-fluoropropan-1-amina

Descripción general

Descripción

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine” is a complex organic molecule. It contains a benzodioxin group, which is a type of aromatic ether, attached to a fluoropropan-1-amine group. The presence of the fluorine atom and the amine group could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxin ring, a fluorine atom, and an amine group. The benzodioxin ring is a type of aromatic ether, which could contribute to the stability of the molecule. The fluorine atom is highly electronegative, which could create a polar bond with the adjacent carbon atom. The amine group could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxin ring could contribute to its aromaticity and stability. The fluorine atom could create a polar bond with the adjacent carbon atom, which could influence the compound’s solubility and reactivity. The amine group could participate in hydrogen bonding, which could influence its boiling point and solubility .Mecanismo De Acción

Target of Action

The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine are the Heat shock protein HSP 90-alpha and HSP 90-beta . These proteins are molecular chaperones that play key roles in signal transduction, protein folding, protein degradation, and morphological evolution .

Mode of Action

It is known to interact with its targets, the heat shock proteins hsp 90-alpha and hsp 90-beta . The interaction with these proteins may result in changes in protein folding and degradation, which can affect various cellular processes .

Biochemical Pathways

Given its interaction with heat shock proteins, it is likely to impact pathways related to protein folding, degradation, and signal transduction .

Result of Action

Its interaction with heat shock proteins suggests it may influence protein folding and degradation, potentially affecting various cellular processes .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine has several advantages for use in scientific experiments. It is a potent agonist of the 5-HT2A receptor, and it has a wide range of effects on biochemical and physiological processes. Additionally, it is relatively easy to synthesize, and it is relatively stable, allowing for long-term storage. However, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine also has several limitations, including the potential for side effects, the potential for toxicity, and the possibility of drug interactions.

Direcciones Futuras

There are a variety of potential future directions for research using 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine. These include further investigation of the effects of serotonin receptor activation on behavior and neurochemistry, further investigation of the effects of serotonin receptor activation on the development of certain diseases, investigation of the potential therapeutic applications of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine, and investigation of the potential for the development of new compounds with similar effects. Additionally, further research could be done to investigate the potential for drug interactions and the potential for toxicity.

Aplicaciones Científicas De Investigación

Síntesis de Derivados

Los investigadores han sintetizado una serie de nuevos compuestos a partir de “2-(2,3-Dihidro-1,4-benzodioxin-6-il)-2-fluoropropan-1-amina” como compuesto padre. Estos derivados se están explorando para diversas actividades biológicas .

Potencial Antidiabético

Algunos estudios han evaluado los potenciales antidiabéticos de los derivados sintetizados a partir de este compuesto .

Actividad Antibacteriana

Los derivados de este compuesto se han probado contra cepas bacterianas como B. subtilis y S. aureus, mostrando cierto nivel de actividad inhibitoria .

Inhibición de Biopelículas

Hay investigaciones que indican que ciertos derivados podrían tener aplicaciones en la inhibición de biopelículas bacterianas .

Análisis Bioquímico

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine vary with different dosages in animal models. Lower doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects and potential toxic or adverse effects at high doses have been observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues . Understanding these processes is essential for optimizing its use in biochemical research.

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(12,7-13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPCHSVWTZSENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC2=C(C=C1)OCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472395.png)

![1-[(2,6-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472398.png)

![2-[(6-Cyclopropylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1472401.png)

![1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472409.png)

![5-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B1472410.png)

![1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472411.png)

![1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472412.png)

![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)

![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)